molecular formula C8H11BrN2 B1475507 4-Bromo-6-isobutylpyrimidine CAS No. 1596992-36-7

4-Bromo-6-isobutylpyrimidine

Cat. No.: B1475507
CAS No.: 1596992-36-7
M. Wt: 215.09 g/mol
InChI Key: OQGVCDZQNPTHES-UHFFFAOYSA-N
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Description

4-Bromo-6-isobutylpyrimidine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. It is closely related to 2-Chloro-4-bromo-6-isobutylpyrimidine, which has a molecular weight of 249.54 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction, density functional theory (DFT), and atoms in molecule (AIM) analysis .

Scientific Research Applications

Antiviral Activity

4-Bromo-6-isobutylpyrimidine derivatives have been explored for their potential antiviral activities. For instance, the synthesis of acyclic nucleoside phosphonate analogues, featuring a pyrimidine core substituted with bromine, demonstrated marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds exhibited antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, highlighting their potential as novel antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Organic Synthesis and Functionalization

The chemistry of bromo-substituted pyrimidines allows for versatile organic transformations, leading to the generation of novel compounds with potential biological activities. Metal-bearing and trifluoromethyl-substituted pyrimidines, including this compound derivatives, have been synthesized and functionalized to produce compounds with high yields. These methodologies enable the preparation of compounds with diverse biological activities, indicating the significance of bromo-substituted pyrimidines in medicinal chemistry and drug development (Schlosser, Lefebvre, & Ondi, 2006).

Anticancer Activity

In the realm of anticancer research, this compound derivatives have been utilized as key intermediates in the synthesis of compounds targeting specific kinases involved in cancer cell proliferation. For example, pyrazolo[3,4-d]pyrimidines, with a bromo substituent, have been identified as effective inhibitors against the Bcr-Abl T315I mutant, a challenging target in chronic myeloid leukemia therapy. This underscores the importance of bromo-substituted pyrimidines in the design and development of novel kinase inhibitors with potential anticancer properties (Radi et al., 2013).

Antimicrobial and Antinociceptive Effects

Bromo-substituted pyrimidines have also been synthesized and evaluated for their antimicrobial and antinociceptive effects. Studies have shown that certain derivatives exhibit significant activity against E. coli and possess antinociceptive responses, demonstrating their potential in developing new antimicrobial agents and pain management drugs (Waheed et al., 2008).

DNA Synthesis Tracking

Additionally, analogues of this compound, such as 5-bromo-2-deoxyuridine (BrdU), have been widely used in biological studies to label and track DNA synthesis in proliferating cells. This application is crucial in research areas like stem cell research, cancer biology, and developmental biology, providing insights into the dynamics of cell proliferation and differentiation (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Properties

IUPAC Name

4-bromo-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGVCDZQNPTHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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